

An In-Depth Technical Guide to 2-Methoxyheptane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxyheptane**

Cat. No.: **B14605856**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **2-methoxyheptane**. The information is compiled from established chemical databases and resources, presenting key data for research and development applications.

Chemical Structure and Identification

2-Methoxyheptane is a simple aliphatic ether. Its structure consists of a seven-carbon heptane chain with a methoxy group attached to the second carbon atom.

Key Identifiers:

- IUPAC Name: **2-methoxyheptane**^[1]
- Synonyms: 2-heptyl methyl ether^[2]
- CAS Registry Number: 57858-34-1^{[1][3]}
- Molecular Formula: C₈H₁₈O^{[1][3]}

Below is a 2D representation of the molecular structure.

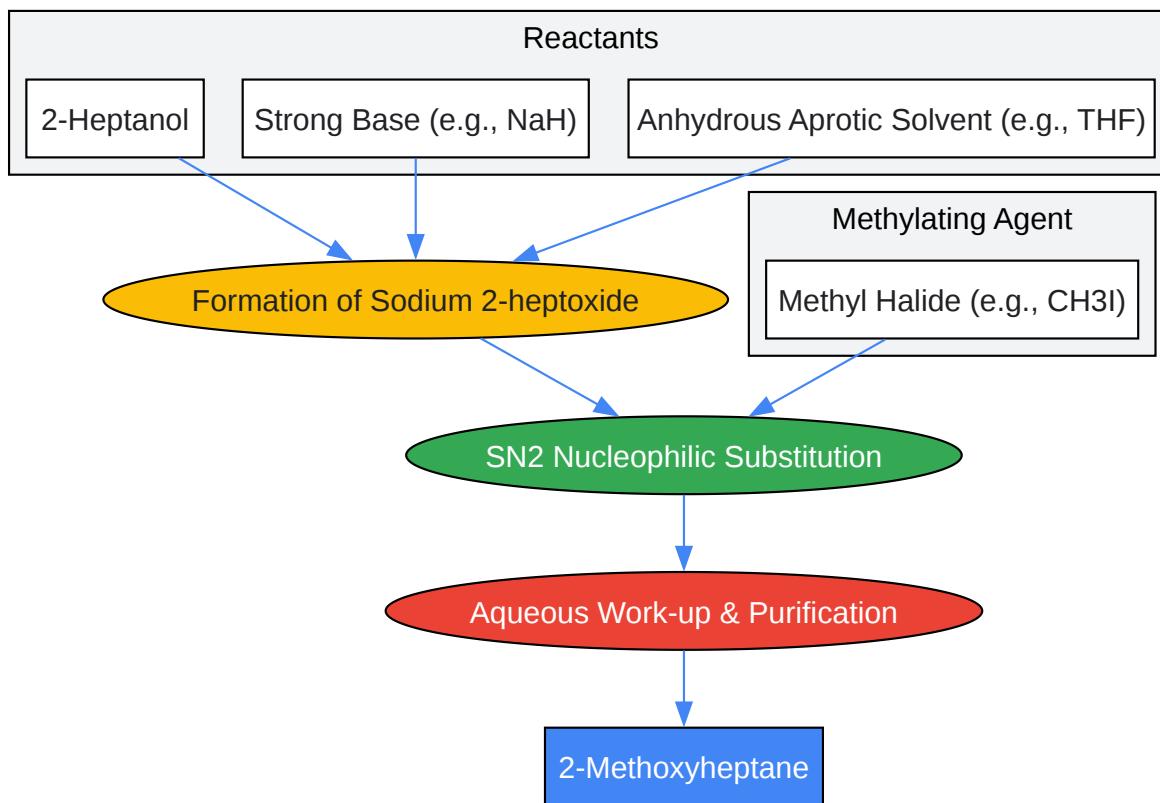
Caption: 2D structure of **2-methoxyheptane**.

Table 1: Structural and Molecular Identifiers

Identifier	Value	Reference
IUPAC Name	2-methoxyheptane	[1]
Molecular Formula	C ₈ H ₁₈ O	[1] [3]
Molecular Weight	130.23 g/mol	[1]
Canonical SMILES	CCCCCC(C)OC	[1]
InChI	InChI=1S/C8H18O/c1-4-5-6-7-8(2)9-3/h8H,4-7H2,1-3H3	[1] [3]
InChIKey	XKHTUKHDGNJLTD-UHFFFAOYSA-N	[1] [3]
CAS Number	57858-34-1	[1] [3]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-methoxyheptane**. Experimental data for properties such as boiling and melting points are not readily available in the cited literature.


Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3	2.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	5	[1]
Exact Mass	130.135765193 Da	[1]
Monoisotopic Mass	130.135765193 Da	[1]
Topological Polar Surface Area	9.2 Å ²	[1]
Heavy Atom Count	9	[4]
Complexity	52.5	[1]

Experimental Protocols: A General Synthetic Approach

A specific, detailed experimental protocol for the synthesis of **2-methoxyheptane** was not found in the search results. However, a common and applicable method for synthesizing aliphatic ethers is the Williamson ether synthesis. This involves the reaction of an alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[\[5\]](#)[\[6\]](#)

The logical workflow for this synthesis, as it would apply to **2-methoxyheptane**, is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for Williamson ether synthesis of **2-methoxyheptane**.

Methodology: General Protocol for Williamson Ether Synthesis

This protocol is a general guideline and requires optimization for specific laboratory conditions and scale.

1. Materials and Reagents:

- 2-Heptanol
- Sodium hydride (NaH), 60% dispersion in mineral oil, or another strong base

- Methyl iodide (CH_3I) or another methylating agent
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

2. Procedure:

- **Alkoxide Formation:** To a dry, inert-atmosphere (e.g., nitrogen or argon) flask, add 2-heptanol (1 equivalent) dissolved in the anhydrous solvent. Cool the solution in an ice bath ($0\text{ }^\circ\text{C}$). Carefully and portion-wise, add sodium hydride (1.1 equivalents). Allow the mixture to stir at $0\text{ }^\circ\text{C}$ and then warm to room temperature until the cessation of hydrogen gas evolution, indicating the complete formation of the sodium 2-heptoxide.
- **Nucleophilic Substitution:** Cool the alkoxide solution back to $0\text{ }^\circ\text{C}$. Add methyl iodide (1.2 equivalents) dropwise via a syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).
- **Work-up and Purification:** Once the reaction is complete, cautiously quench the mixture by slowly adding it to a cooled, saturated solution of aqueous NH_4Cl . Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO_4 or Na_2SO_4 . Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure **2-methoxyheptane**.

Safety and Handling

Safety data for **2-methoxyheptane** is not extensively detailed. However, based on similar aliphatic ethers and related heptane isomers, appropriate precautions should be taken.^{[7][8]} Users should handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab

coat. Ethers can form explosive peroxides over time when exposed to air and light; therefore, proper storage in a cool, dark, and tightly sealed container is essential. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyheptane | C8H18O | CID 13215858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molbase.com [molbase.com]
- 3. heptane, 2-methoxy- [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Methoxyheptane: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14605856#2-methoxyheptane-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com